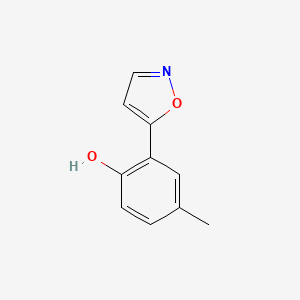

2-(5-Isoxazolyl)-4-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Isoxazolyl)-4-methylphenol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Mecanismo De Acción

Target of Action

It’s worth noting that isoxazole derivatives, such as sulfisoxazole, are known to target the enzyme dihydropteroate synthetase .

Mode of Action

Sulfisoxazole, an isoxazole derivative, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .

Biochemical Pathways

Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . This suggests that these compounds may interact with multiple biochemical pathways.

Result of Action

Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Métodos De Preparación

The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through various methods. One common approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often utilize catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Análisis De Reacciones Químicas

2-(5-Isoxazolyl)-4-methylphenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different isoxazole derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives . The major products formed from these reactions are 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole derivatives .

Aplicaciones Científicas De Investigación

2-(5-Isoxazolyl)-4-methylphenol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Industry: The compound is utilized in the production of pesticides and herbicides.

Comparación Con Compuestos Similares

2-(5-Isoxazolyl)-4-methylphenol can be compared with other similar compounds, such as:

Isoxazole: A basic structure with similar biological activities.

Oxazole: An analog with the nitrogen atom in a different position.

Pyrrole: An analog without the oxygen atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .

Actividad Biológica

2-(5-Isoxazolyl)-4-methylphenol is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

The compound features an isoxazole ring and a phenolic hydroxyl group, which contribute to its unique chemical reactivity and biological properties. The presence of both functional groups allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial metabolism, leading to cell death. For instance, studies have demonstrated that the compound can effectively disrupt the synthesis of bacterial cell walls, which is essential for their survival.

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It appears to modulate pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. In vitro studies have reported that this compound can reduce the viability of various cancer cell lines, indicating its potential as a therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in microorganisms, which contributes to its antimicrobial effects.

- Signal Transduction Modulation : By affecting signaling pathways associated with cell growth and apoptosis, it can promote cell death in cancerous cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published by researchers focused on evaluating the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant inhibitory activity at low concentrations, suggesting its potential as an alternative therapeutic agent against resistant strains of tuberculosis .

Case Study: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines including breast and lung cancer models. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. The study highlighted the compound's ability to trigger apoptosis through caspase activation .

Propiedades

IUPAC Name |

4-methyl-2-(1,2-oxazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKYVNKXVHASGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164171-56-6 |

Source

|

| Record name | 2-(5-Isoxazolyl)-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.